molecular formula C11H9NO6 B8498588 3-Allyloxycarbonyl-5-nitrobenzoic acid

3-Allyloxycarbonyl-5-nitrobenzoic acid

Cat. No.: B8498588
M. Wt: 251.19 g/mol
InChI Key: WLHMJNHPHPGRHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Allyloxycarbonyl-5-nitrobenzoic acid is a nitro-substituted benzoic acid derivative functionalized with an allyloxycarbonyl group at the 3-position.

Properties

Molecular Formula

C11H9NO6

Molecular Weight

251.19 g/mol

IUPAC Name

3-nitro-5-prop-2-enoxycarbonylbenzoic acid

InChI

InChI=1S/C11H9NO6/c1-2-3-18-11(15)8-4-7(10(13)14)5-9(6-8)12(16)17/h2,4-6H,1,3H2,(H,13,14)

InChI Key

WLHMJNHPHPGRHS-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC(=CC(=C1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-Allyloxycarbonyl-5-nitrobenzoic acid and related compounds:

Compound Name Substituents CAS Number Molecular Formula Key Properties Applications
This compound -NO₂, -COOH, -O(CO)OCH₂CH=CH₂ (3-position) Not provided Likely C₁₁H₉NO₇ High polarity, reactive allyl group; potential for polymer crosslinking Synthetic intermediates, polymer chemistry
3-Carbamoyl-5-nitrobenzoic acid -NO₂, -COOH, -CONH₂ (3-position) 90196-48-8 C₈H₆N₂O₅ MP: 239–242°C; stable carbamoyl group; lab use only Lab research (non-drug)
3-[(Methylamino)carbonyl]-5-nitrobenzoic acid -NO₂, -COOH, -CONHCH₃ (3-position) 1954-97-8 C₉H₈N₂O₅ Methylamide enhances lipophilicity; InChIKey: GVKLFFIPALKQFM Medicinal chemistry (e.g., niclosamide analogs)
4-Hydroxy-3-methoxy-5-nitrobenzoic acid -NO₂, -COOH, -OH, -OCH₃ (positions 3,4,5) 15785-54-3 C₈H₇NO₇ Phenolic hydroxyl increases acidity; methoxy enhances solubility Potential precursor for dyes or agrochemicals
3-Carboxy-5-nitrophenylboronic acid -NO₂, -COOH, -B(OH)₂ (3-position) Not provided C₇H₆BNO₆ Boronic acid enables Suzuki-Miyaura couplings; reactive in aqueous conditions Bioconjugation, organic synthesis

Substituent Effects on Reactivity and Stability

  • Allyloxycarbonyl vs. Carbamoyl : The allyloxycarbonyl group in this compound is more labile under acidic or thermal conditions compared to the carbamoyl group in 3-carbamoyl-5-nitrobenzoic acid. This makes the former suitable for temporary protection in multistep syntheses .
  • Nitro Group : All compounds share a 5-nitro substituent, which strongly withdraws electrons, increasing the acidity of the carboxylic acid group (pKa ~1–2) compared to unsubstituted benzoic acid (pKa ~4.2) .
  • Boronic Acid Functionalization : 3-Carboxy-5-nitrophenylboronic acid () uniquely enables cross-coupling reactions, a feature absent in the allyloxycarbonyl analog .

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